(3-Amino-2,3-dihydro-1H-inden-1-yl)methanol
Description
(3-Amino-2,3-dihydro-1H-inden-1-yl)methanol is a bicyclic compound featuring an indane core (a fused benzene and cyclopentane ring) substituted with an amino group at position 3 and a hydroxymethyl group at position 1. Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol (free base). The hydrochloride salt form, rac-[(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride, has a molecular weight of 139.60 g/mol and a purity of 95% .
This compound is synthesized via reductive amination or reduction of precursor ketones. For example, analogous indenylmethanol derivatives are prepared using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce carbonyl intermediates .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(3-amino-2,3-dihydro-1H-inden-1-yl)methanol |
InChI |
InChI=1S/C10H13NO/c11-10-5-7(6-12)8-3-1-2-4-9(8)10/h1-4,7,10,12H,5-6,11H2 |
InChI Key |
ZVIAYSDZXBSHLK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2C1N)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2,3-dihydro-1H-inden-1-yl)methanol typically involves the reduction of indanone derivatives followed by amination. One common method involves the reduction of 1-indanone using sodium borohydride (NaBH4) to yield 1-indanol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of (3-Amino-2,3-dihydro-1H-inden-1-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-2,3-dihydro-1H-inden-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of indanone derivatives.
Reduction: Formation of more saturated indane derivatives.
Substitution: Formation of various substituted indene derivatives depending on the reagents used.
Scientific Research Applications
(3-Amino-2,3-dihydro-1H-inden-1-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (3-Amino-2,3-dihydro-1H-inden-1-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (3-Amino-2,3-dihydro-1H-inden-1-yl)methanol with key analogs:
Key Observations :
- The amino group in the target compound increases polarity compared to non-amino analogs like (2,3-dihydro-1H-inden-1-yl)methanol.
- Chlorine or acetic acid substituents (e.g., in ) enhance biological activity but alter solubility profiles.
- Enantiomeric purity is critical for pharmacological applications, as seen in the specific rotation data for (S)-(2,3-dihydro-1H-inden-1-yl)methanol ([α]D = -14.3) .
Physicochemical and Stability Data
- Target Compound: Predicted pKa ≈ 14.43 (similar to {3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol) .
- Hydrochloride Salt: Enhanced stability and solubility, as seen in rac-[(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride .
Biological Activity
(3-Amino-2,3-dihydro-1H-inden-1-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Synthesis
(3-Amino-2,3-dihydro-1H-inden-1-yl)methanol features an indene backbone with an amino and hydroxyl group, which contribute to its unique reactivity and biological activity. The compound can be synthesized through various methods, including:
- One-pot reactions involving starting materials like 2-hydroxybenzonitrile and 2-bromoacetophenone in the presence of bases such as Cs2CO3 .
- Oxidation and reduction processes that modify the hydroxyl group to form ketones or aldehydes, enhancing its chemical versatility .
The biological activity of (3-Amino-2,3-dihydro-1H-inden-1-yl)methanol is largely attributed to its ability to interact with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds with enzymes and receptors, modulating various biological processes. Notably, the compound has been shown to influence pathways related to inflammation and cancer progression .
Anticancer Properties
Research indicates that (3-Amino-2,3-dihydro-1H-inden-1-yl)methanol exhibits significant anticancer activity. In vitro studies have demonstrated its ability to:
- Induce apoptosis in various cancer cell lines.
- Inhibit tumor growth by disrupting microtubule assembly at concentrations as low as 20 μM .
Table 1: Summary of Anticancer Activity
| Cell Line | Concentration (μM) | Effect |
|---|---|---|
| MDA-MB-231 | 1.0 | Morphological changes observed |
| MDA-MB-231 | 10.0 | Enhanced caspase-3 activity (1.33–1.57x) |
| Various Cancer Types | 20.0 | Inhibition of microtubule assembly |
Antimicrobial Properties
Additionally, (3-Amino-2,3-dihydro-1H-inden-1-yl)methanol has been investigated for its antimicrobial effects. Studies suggest that it may stabilize mast cells, which can be beneficial in treating allergic reactions and infections .
Case Studies
In a notable study involving the synthesis of related compounds, researchers found that derivatives of (3-Amino-2,3-dihydro-1H-inden-1-yl)methanol exhibited varying degrees of biological activity based on structural modifications. For example, compounds with halogen substitutions showed increased reactivity and altered biological profiles compared to the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
